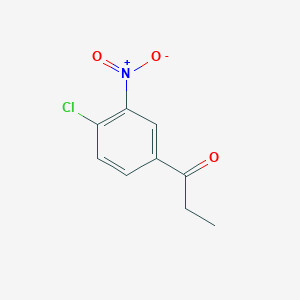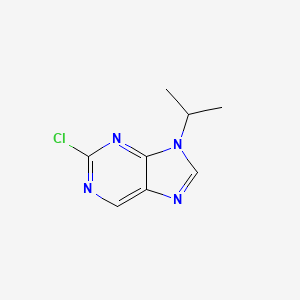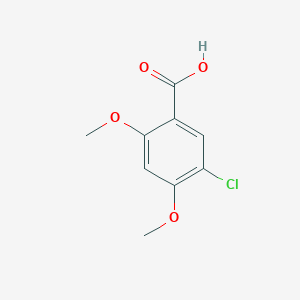
1-(4-Chloro-3-nitrophenyl)propan-1-one
Descripción general
Descripción
“1-(4-Chloro-3-nitrophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by its CAS Number: 80093-43-2 .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-3-nitrophenyl)propan-1-one” consists of a propiophenone backbone with a chlorine atom and a nitro group attached to the phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chalcone Derivatives Synthesis : The compound is involved in the synthesis of chalcone derivatives like 1-(4-nitrophenyl)-3-(4-chlorophenyl)propen-1-one, which are evaluated for their anti-inflammatory and anti-ulcer activities (Okunrobo, Usifoh, & Uwaya, 2006).
- Photophysical Property Analysis : Its photophysical properties are analyzed in different solvents, revealing insights into intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).
Applications in Material Science
- Corrosion Inhibition : Derivatives like 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one are studied for their potential as corrosion inhibitors for metals in acidic environments (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Biochemical and Pharmaceutical Research
- Chiral Intermediate Synthesis : It's used in the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, crucial in antidepressant drug synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
- Antimicrobial Compound Synthesis : Novel derivatives are synthesized for antimicrobial studies, showcasing its role in developing new pharmaceuticals (Desai & Dodiya, 2016).
Analytical Chemistry
- Chloramphenicol Analysis : It's used in the analysis of chloramphenicol and its related compounds in pharmaceutical forms, demonstrating its role in analytical chemistry (Al-Rimawi & Kharoaf, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Organic compounds like “1-(4-Chloro-3-nitrophenyl)propan-1-one” often interact with proteins, enzymes, or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could bind to its target, causing a change in the target’s function. This could inhibit or enhance the target’s activity, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as solubility, stability, and molecular size could affect how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEKZGZVHGKFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564074 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)propan-1-one | |
CAS RN |
80093-43-2 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)




![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)






![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)